An In-depth Technical Guide to the Chemical Properties of 1-methyl-1H-imidazole-4-sulfonyl chloride
An In-depth Technical Guide to the Chemical Properties of 1-methyl-1H-imidazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-methyl-1H-imidazole-4-sulfonyl chloride. This reagent is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the 1-methyl-1H-imidazole-4-sulfonyl moiety. This document details its physicochemical properties, synthesis methodologies, reactivity, and safety considerations. Experimental protocols for its synthesis and representative reactions are provided, along with a summary of available spectroscopic data. Due to the limited publicly available information on its direct involvement in biological signaling pathways, this guide focuses on its synthetic utility.
Chemical and Physical Properties
1-methyl-1H-imidazole-4-sulfonyl chloride is a solid at room temperature.[1][2] Its key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅ClN₂O₂S | [3] |
| Molecular Weight | 180.61 g/mol | [3] |
| CAS Number | 137049-00-4 | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 88-91 °C | [4] |
| Boiling Point (Predicted) | 366.9 ± 15.0 °C | [4] |
| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [4] |
| Solubility | Slightly soluble in DMSO | [4] |
Spectroscopic Data
Detailed spectroscopic data for 1-methyl-1H-imidazole-4-sulfonyl chloride is not widely available in the public domain. The following information is based on available data and general characteristics of related compounds.
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum is available on PubChem, acquired on a Bruker Tensor 27 FT-IR instrument.[3] While the full dataset is not provided here, the characteristic absorption bands for a sulfonyl chloride functional group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental 1H and 13C NMR data for 1-methyl-1H-imidazole-4-sulfonyl chloride are not readily found in peer-reviewed literature.
Mass Spectrometry (MS)
Detailed experimental mass spectrometry data, including fragmentation patterns, for 1-methyl-1H-imidazole-4-sulfonyl chloride is not publicly available. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.
Synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride
The synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride can be approached through two primary routes: direct chlorosulfonation of 1-methylimidazole and the oxidation of 1-methyl-1H-imidazole-4-thiol.
Chlorosulfonation of 1-methylimidazole
Direct chlorosulfonation of 1-methylimidazole has been reported; however, this method can be problematic. The reaction of 1-methylimidazole with chlorosulfonic acid can lead to the formation of an ionic liquid, 1-methylimidazolium chlorosulfate, rather than the desired sulfonyl chloride.[6] This is a critical consideration for researchers attempting this synthetic route.
Experimental Protocol (Caution Advised): A previously reported method for the chlorosulfonation of 1-methylimidazole involves the dropwise addition of chlorosulfonic acid to a solution of 1-methylimidazole in a suitable solvent at low temperatures.[6] However, due to the potential for the formation of the ionic liquid byproduct, careful monitoring and characterization of the product are essential.
Oxidation of 1-methyl-1H-imidazole-4-thiol (Proposed)
A more reliable, though less documented for this specific compound, approach involves the synthesis of 1-methyl-1H-imidazole-4-thiol as a precursor, followed by its oxidation to the sulfonyl chloride. This method avoids the potential side reactions associated with direct chlorosulfonation.
Step 1: Synthesis of 1-methyl-1H-imidazole-4-thiol (General Approach) The synthesis of the thiol precursor is not well-documented. A potential route could involve the Sandmeyer-like reaction of a corresponding aminoimidazole derivative or the reaction of a lithiated 1-methylimidazole with elemental sulfur.
Step 2: Oxidation of 1-methyl-1H-imidazole-4-thiol to the Sulfonyl Chloride (General Protocol) Various reagents can be employed for the oxidation of thiols to sulfonyl chlorides.[4][7][8] A general protocol using N-chlorosuccinimide (NCS) is provided below.
Experimental Protocol (General):
-
In a round-bottom flask, dissolve 1-methyl-1H-imidazole-4-thiol in a suitable solvent (e.g., acetonitrile/water mixture).
-
Cool the solution in an ice bath.
-
Slowly add N-chlorosuccinimide (NCS) in portions, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitored by TLC).
-
Work-up the reaction by filtering any solid byproducts and extracting the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.
-
Purify the product by recrystallization or column chromatography.
Reactivity and Synthetic Applications
1-methyl-1H-imidazole-4-sulfonyl chloride is a reactive electrophile, with the sulfonyl chloride moiety being susceptible to nucleophilic attack. This reactivity makes it a useful reagent for the synthesis of sulfonamides and sulfonate esters.
Synthesis of Sulfonamides
Sulfonamides are an important class of compounds in medicinal chemistry. They are typically synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.
Experimental Protocol (Representative):
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1-methyl-1H-imidazole-4-sulfonyl chloride (1.0 eq) in the same solvent dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up the reaction by washing with water and brine, drying the organic layer over an anhydrous drying agent, and concentrating under reduced pressure.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.
Synthesis of Sulfonate Esters
Sulfonate esters can be prepared by the reaction of a sulfonyl chloride with an alcohol or a phenol in the presence of a base.
Experimental Protocol (Representative):
-
Dissolve the alcohol or phenol (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of 1-methyl-1H-imidazole-4-sulfonyl chloride (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous work-up to remove the base and any salts.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the sulfonate ester by column chromatography or recrystallization.[9][10]
Safety and Handling
1-methyl-1H-imidazole-4-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[3] It is also harmful if swallowed or inhaled.[3] It is moisture-sensitive and should be stored in a dry, inert atmosphere.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a suitable respirator should be used.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Logical Relationships and Workflows
As information on the direct involvement of 1-methyl-1H-imidazole-4-sulfonyl chloride in specific signaling pathways is unavailable, a general workflow for its synthesis and subsequent reaction to form a sulfonamide is presented below.
Caption: General workflow for the synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride and its subsequent conversion to a sulfonamide.
Conclusion
1-methyl-1H-imidazole-4-sulfonyl chloride is a valuable, albeit not extensively characterized, reagent in organic synthesis. Its utility lies in its ability to introduce the 1-methyl-1H-imidazole-4-sulfonyl group into various molecules, particularly for the preparation of sulfonamides and sulfonate esters which are of interest in drug discovery. While direct chlorosulfonation of 1-methylimidazole presents a potential synthetic route, the formation of ionic liquid byproducts necessitates careful consideration. The oxidation of the corresponding thiol is proposed as a more reliable, though less documented, alternative. Further research is required to fully elucidate its spectroscopic properties and to develop robust and well-documented synthetic protocols. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its corrosive and hazardous nature.
References
- 1. hmdb.ca [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. 1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
